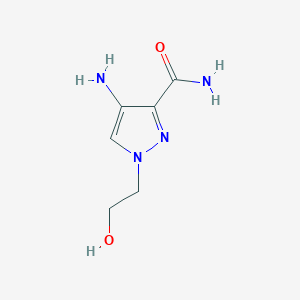
4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is an organic compound with a unique structure that includes both amino and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazines with formamide under microwave irradiation. This method is efficient and shows excellent functional-group tolerance . Another approach involves the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of readily available starting materials and scalable reaction conditions, are likely to be applied. The use of catalysts and optimized reaction conditions to increase yield and purity is also common in industrial settings.
化学反応の分析
Types of Reactions
4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or reduce other functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
科学的研究の応用
4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Amino-4-(2-hydroxyethyl)piperazine: This compound has a similar structure but with a piperazine ring instead of a pyrazole ring.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another similar compound with a triazine ring and different functional groups.
Uniqueness
4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
特性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C6H10N4O2/c7-4-3-10(1-2-11)9-5(4)6(8)12/h3,11H,1-2,7H2,(H2,8,12) |
InChIキー |
VXYDUXDOZUIMPK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CCO)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
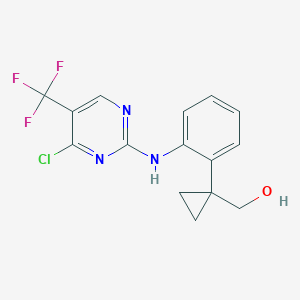
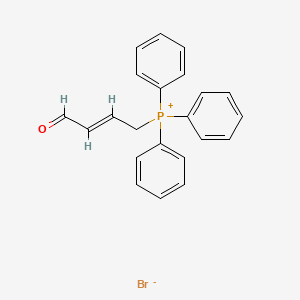
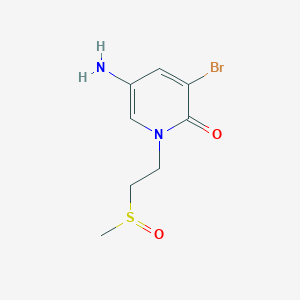
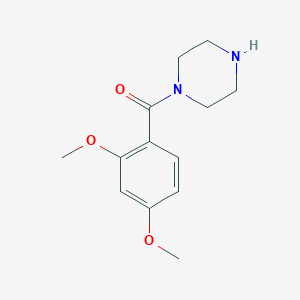

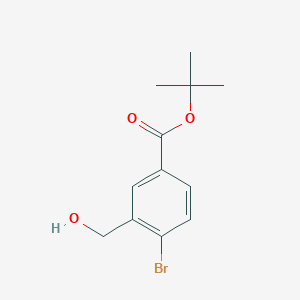
![6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde](/img/structure/B15252134.png)
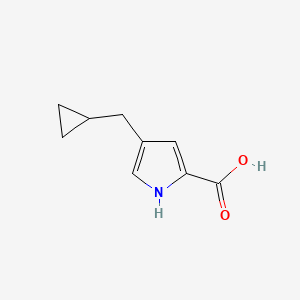
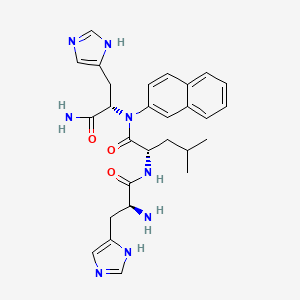
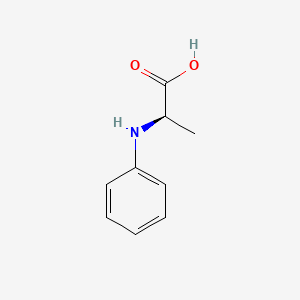
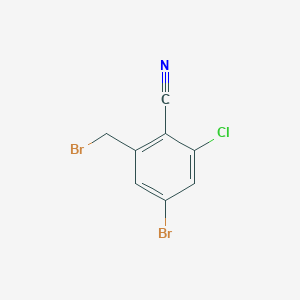
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)
